Dipropyl benzylidenepropanedioate
Description
Dipropyl benzylidenepropanedioate is an ester derivative of propanedioic acid (malonic acid), where two propyl groups are esterified to the carboxylic acid functionalities, and a benzylidene group (a phenyl-substituted alkene) is attached to the central carbon.
Properties
CAS No. |
59832-48-3 |
|---|---|
Molecular Formula |
C16H20O4 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
dipropyl 2-benzylidenepropanedioate |
InChI |
InChI=1S/C16H20O4/c1-3-10-19-15(17)14(16(18)20-11-4-2)12-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3 |
InChI Key |
CFJDARMOGUDHBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(=CC1=CC=CC=C1)C(=O)OCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl benzylidenepropanedioate typically involves the esterification of benzylidenepropanedioic acid with propanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dipropyl benzylidenepropanedioate can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Dipropyl benzylidenepropanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which dipropyl benzylidenepropanedioate exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Dipropyl benzylidenepropanedioate with analogous esters and isomers, leveraging data from related compounds in the provided evidence.
Dipropyl Sebacate (CAS 15419-91-7)
- Structure : A diester of sebacic acid (a 10-carbon dicarboxylic acid) with two propyl groups.
- Properties :
- However, its thermal stability might be lower due to the conjugated double bond’s susceptibility to degradation .
Dipropyl Ether
- Structure : An ether with two propyl groups.
- Properties :
- Comparison :
Unlike dipropyl ether, this compound’s ester and benzylidene functionalities enable hydrogen bonding and π-π interactions, likely resulting in higher boiling points and slightly improved water solubility. However, steric hindrance from the benzylidene group may reduce solubility compared to simpler esters .
Propyl Paraben (Propyl 4-Hydroxybenzoate)
- Structure: A paraben ester with a propyl group and a phenolic hydroxyl group.
- Properties :
Dipropyl N,N-Dipropylphosphoramidate
- Structure : A phosphoramidate ester with propyl groups.
- Properties :
- Comparison :
The propanedioate backbone of this compound lacks flame-retardant phosphorus, limiting its utility in fire safety applications. However, its ester groups may offer better biodegradability compared to phosphoramidates .
Data Table: Comparative Properties of this compound and Analogs
*Estimated values based on structural analogs.
Research Findings and Trends
- Thermal Stability : Dipropyl sebacate’s long aliphatic chain provides superior thermal stability compared to Dipropyl benzylidenepromanedioate’s aromatic system, which may degrade at lower temperatures .
- Reactivity: The benzylidene group in Dipropyl benzylidenepromanedioate could facilitate photochemical reactions, unlike non-conjugated esters like dipropyl sebacate .
- Market Viability : Dipropyl sebacate’s established use in plastics suggests that Dipropyl benzylidenepromanedioate might find niche roles in UV-curable resins or specialty solvents, though further toxicity studies are needed .
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